molecular formula C18H16N2OS B2704685 N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2097863-48-2

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2704685
CAS No.: 2097863-48-2
M. Wt: 308.4
InChI Key: VJMAQPNSPRXSRF-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound with a molecular formula of C18H16N2OS. This compound features a benzothiophene core, which is a fused bicyclic structure consisting of a benzene ring and a thiophene ring. The presence of a cyclopropylpyridine moiety adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the carboxamide group and the cyclopropylpyridine moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-aminopyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide
  • N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-sulfonamide
  • N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxylic acid

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of a benzothiophene core and a cyclopropylpyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the cyclopropylpyridine moiety enhances its interaction with biological targets, potentially influencing its efficacy.

Antitumor Activity

Research indicates that benzothiophene derivatives exhibit promising antitumor activity. A study focusing on similar compounds reported that derivatives with a benzothiophene structure showed significant inhibition of cancer cell proliferation. For instance, compounds synthesized with modifications to the benzothiophene ring demonstrated IC50 values in the micromolar range against various cancer cell lines, including lung and breast cancer cells.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Assay Type
Compound 5A549 (Lung)2.12 ± 0.212D Assay
Compound 6HCC827 (Lung)5.13 ± 0.972D Assay
This compoundTBDTBDTBD

The specific IC50 values for this compound are yet to be fully established in published literature, indicating a need for further investigation.

Antimicrobial Activity

In addition to its antitumor properties, the compound's potential antimicrobial activity has been explored. Studies have shown that related benzothiophene derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
This compoundTBD

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • DNA Binding : Similar compounds have been shown to bind to DNA, particularly within the minor groove, affecting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Potential modulation of specific receptors associated with cell signaling pathways relevant to tumor growth or microbial resistance.

Case Studies

A notable case study involved a series of synthesized derivatives based on the benzothiophene structure, where researchers evaluated their cytotoxicity across different cancer cell lines. The study highlighted that while some derivatives were highly effective against cancer cells, they also exhibited cytotoxic effects on normal cells, underscoring the need for selective targeting in drug development.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-18(17-9-14-3-1-2-4-16(14)22-17)20-11-12-5-8-15(19-10-12)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMAQPNSPRXSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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